molecular formula C19H21ClN2O2 B2509363 2-(4-Chlorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1797187-48-4

2-(4-Chlorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2509363
CAS No.: 1797187-48-4
M. Wt: 344.84
InChI Key: SBONXPJCJNUJGW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.84. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Studies

  • A study by (Revathi et al., 2015) explored the crystal structure of a related compound, providing insights into the molecular geometry and intermolecular interactions.
  • (Kaur et al., 2013) reported on the crystal structure of Rupatadine, a compound with a similar molecular structure, revealing its conformation and intramolecular interactions.

Synthesis and Antibacterial Activity

Brain Imaging Agents

  • (Musachio et al., 2006) developed new brain imaging agents, including a derivative of the mentioned compound, for imaging the norepinephrine transporter.

Oxidation Reactivity

  • The oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides was investigated by (Pailloux et al., 2007), providing insights into the chemical behavior of related compounds.

Synthesis of Key Intermediates

  • Research by (Hai-ya, 2012) focused on synthesizing a key intermediate of Etoricoxib, related to the compound .

Antitumor and Antimicrobial Studies

  • A variety of derivatives of the compound were synthesized and investigated for their potential anticancer and antimicrobial activities, as discussed in studies by (Yurttaş et al., 2014) and (Mallesha & Mohana, 2014).

Computational and Theoretical Studies

  • Theoretical study on the geometry and vibration of a related compound was conducted by (Song et al., 2008), providing computational insights into its structural properties.

Synthesis and Evaluation of Derivatives

Synthesis and Reactivity Studies

  • The synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards various nucleophiles was studied by (Pouzet et al., 1998).

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-3-2-4-18(21-14)24-17-9-11-22(12-10-17)19(23)13-15-5-7-16(20)8-6-15/h2-8,17H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBONXPJCJNUJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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